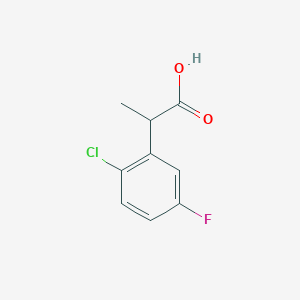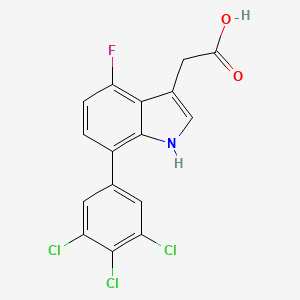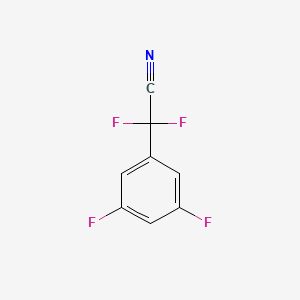
3,4-Difluoro-5-isobutoxybenzenethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Difluoro-5-isobutoxybenzenethiol: is an organic compound with the molecular formula C10H12F2OS It is characterized by the presence of two fluorine atoms, an isobutoxy group, and a thiol group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-5-isobutoxybenzenethiol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 3,4-difluorophenol.
Isobutoxylation: The precursor undergoes an etherification reaction with isobutyl bromide in the presence of a base like potassium carbonate to introduce the isobutoxy group.
Thiol Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.
Purification: Employing techniques such as distillation or recrystallization to purify the final product.
化学反応の分析
Types of Reactions
3,4-Difluoro-5-isobutoxybenzenethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms and the isobutoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,4-Difluoro-5-isobutoxybenzenethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,4-Difluoro-5-isobutoxybenzenethiol involves its interaction with molecular targets through its functional groups:
Thiol Group: The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function.
Fluorine Atoms: The presence of fluorine atoms can enhance the compound’s stability and reactivity, influencing its interaction with biological targets.
類似化合物との比較
Similar Compounds
3,4-Difluorophenol: Lacks the isobutoxy and thiol groups, making it less versatile in certain reactions.
3,4-Difluorobenzenethiol: Similar but lacks the isobutoxy group, affecting its solubility and reactivity.
5-Isobutoxybenzenethiol: Lacks the fluorine atoms, which can influence its chemical stability and reactivity.
Uniqueness
3,4-Difluoro-5-isobutoxybenzenethiol is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine atoms and the isobutoxy group enhances its stability and solubility, making it a valuable compound for various applications.
特性
分子式 |
C10H12F2OS |
|---|---|
分子量 |
218.27 g/mol |
IUPAC名 |
3,4-difluoro-5-(2-methylpropoxy)benzenethiol |
InChI |
InChI=1S/C10H12F2OS/c1-6(2)5-13-9-4-7(14)3-8(11)10(9)12/h3-4,6,14H,5H2,1-2H3 |
InChIキー |
QUTYOQHETMVBMZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)COC1=C(C(=CC(=C1)S)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Amino-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15242062.png)





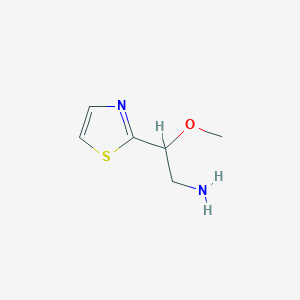
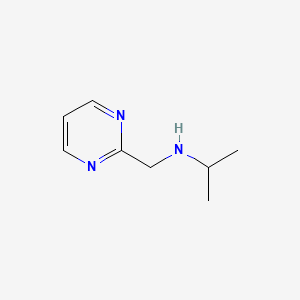
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate](/img/structure/B15242132.png)
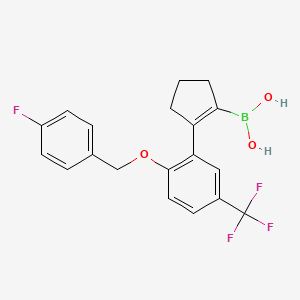
![(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242142.png)
